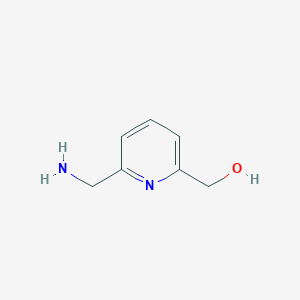

(6-(Aminomethyl)pyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-(aminomethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFGMPWIEVDROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CO)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610580 | |

| Record name | [6-(Aminomethyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50501-31-0 | |

| Record name | [6-(Aminomethyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-(Aminomethyl)pyridin-2-yl)methanol

CAS Number: 50501-31-0

This technical guide provides a comprehensive overview of (6-(Aminomethyl)pyridin-2-yl)methanol, a pyridine derivative of interest to researchers and professionals in drug discovery and development. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

This compound, also known as (6-(hydroxymethyl)pyridin-2-yl)methanamine, is a bifunctional molecule containing both a primary amine and a primary alcohol. These functional groups make it a versatile building block in medicinal chemistry and a potential ligand in coordination chemistry.

| Property | Value | Reference |

| CAS Number | 50501-31-0 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1][2] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| Appearance | Not specified (likely an oil or low-melting solid) | |

| Storage | Keep in a dark place, Sealed in dry, 2-8°C | [2] |

| SMILES | C1=CC(=NC(=C1)CO)CN | [2] |

Its dihydrochloride salt is also commercially available.

| Property | Value | Reference |

| CAS Number | 1803592-67-7 | |

| Molecular Formula | C₇H₁₀N₂O·2HCl | |

| Molecular Weight | 211.09 g/mol |

Synthesis

Experimental Protocol: Catalytic Hydrogenation of 6-Cyano-2-pyridinemethanol

This protocol is a representative procedure based on general methods for the reduction of cyanopyridines.

Materials:

-

6-Cyano-2-pyridinemethanol

-

Methanol (reagent grade)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Preparation: In a hydrogenation flask, dissolve 6-cyano-2-pyridinemethanol (1.0 eq) in methanol.

-

Inerting: Purge the flask with an inert gas (nitrogen or argon) to remove air.

-

Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol% of palladium) to the solution.

-

Hydrogenation: Connect the flask to a hydrogen source. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen (e.g., balloon pressure or a Parr hydrogenator) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, this compound.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by crystallization of a suitable salt (e.g., the hydrochloride salt).

Caption: Proposed synthesis of this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is limited in the public domain, the pyridine scaffold is a common motif in many biologically active compounds. Derivatives of 2,6-disubstituted pyridines have been investigated for a range of therapeutic applications.

Studies on related pyridine-based compounds suggest potential as CXCR4 inhibitors, which are of interest in cancer and inflammation research.[3] Additionally, various pyridine derivatives have been explored for their antimicrobial properties.[4][5] The presence of both a hydrogen bond donor (amine and alcohol) and acceptor (pyridine nitrogen and oxygen) in this compound makes it an attractive candidate for forming interactions with biological targets.

Given its structural features, a hypothetical screening cascade for this compound could involve initial broad-spectrum assays followed by more specific target-based evaluations.

Caption: A hypothetical biological screening workflow.

Conclusion

This compound is a versatile chemical entity with potential applications in drug discovery and materials science. While detailed biological studies on this specific molecule are not widely published, its structural relationship to other bioactive pyridine derivatives suggests that it may be a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and potential applications.

References

An In-depth Technical Guide to (6-(Aminomethyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-(Aminomethyl)pyridin-2-yl)methanol is a disubstituted pyridine derivative featuring both an aminomethyl and a hydroxymethyl group. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science. The pyridine core is a common scaffold in numerous biologically active compounds, and the presence of both a primary amine and a primary alcohol allows for a wide range of chemical modifications and the potential for forming bidentate ligands for metal complexes. This guide provides a comprehensive overview of the known chemical properties, synthetic approaches, and potential biological relevance of this compound, tailored for a scientific audience.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These values are compiled from various chemical suppliers and databases. It is important to note that some of these properties are predicted and may vary slightly from experimentally determined values.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 50501-31-0 | [1][2][3] |

| Molecular Formula | C₇H₁₀N₂O | [1][2][3] |

| Molecular Weight | 138.17 g/mol | [1][2][3] |

| Appearance | Not specified (likely a solid) | |

| Boiling Point | 276.4 °C at 760 mmHg | [3] |

| Density | 1.186 g/cm³ | [3] |

| Flash Point | 120.9 °C | [3] |

| Predicted Melting Point | 74.42 °C | [3] |

| Solubility | Not specified | |

| pKa | Not specified |

Synonyms:

-

6-(Aminomethyl)-2-pyridinemethanol[1]

-

2-(Aminomethyl)-6-(hydroxymethyl)pyridine[1]

-

6-Hydroxymethyl-pyridine-2-methanamine[1]

Synthesis and Purification

Proposed Synthetic Pathway: Reduction of 2,6-Pyridinedicarbonitrile

A potential synthetic route to this compound is the simultaneous reduction of both the nitrile and a protected carbonyl group at the 2- and 6-positions of a pyridine ring. A more direct, though challenging, approach would be the selective reduction of one nitrile group to an amine and the other to an alcohol. A more controlled and likely successful method would involve a step-wise reduction of a precursor like 2,6-pyridinedicarboxylic acid or its diester.

A general two-step reduction process starting from 2,6-pyridinedicarboxylic acid is outlined below. This method is adapted from a known procedure for the synthesis of 2,6-pyridinedimethanol.[2]

Step 1: Esterification of 2,6-Pyridinedicarboxylic Acid A classic Fischer esterification can be employed to convert the dicarboxylic acid to its corresponding dimethyl or diethyl ester.

Step 2: Reduction of the Diester and a Nitrile Precursor A plausible, though not explicitly documented, route would involve the reduction of a precursor like methyl 6-(cyanomethyl)picolinate. The ester can be reduced to the alcohol using a mild reducing agent like sodium borohydride, followed by the reduction of the nitrile to the amine using a stronger reducing agent like lithium aluminum hydride or catalytic hydrogenation.

A more direct, one-pot reduction of 2,6-pyridinedicarboxylic acid to 2,6-pyridinedimethanol has been reported using a NaBH₄/I₂ system.[2] A similar strategy could potentially be adapted for a precursor containing both a carboxyl and a cyano group, although selectivity would be a key challenge.

References

An In-Depth Technical Guide to the Synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (6-(Aminomethyl)pyridin-2-yl)methanol, a valuable building block in medicinal chemistry and drug development. This document details the necessary experimental protocols, presents quantitative data in a clear, tabular format, and includes visual diagrams of the synthetic route to facilitate understanding and replication.

Introduction

This compound is a bifunctional pyridine derivative incorporating both a primary amine and a primary alcohol. This unique structural arrangement makes it an important intermediate for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor ligands. The synthetic pathway outlined below is a multi-step process commencing from the readily available starting material, 2,6-pyridinedicarboxylic acid. The key strategic steps involve the selective functionalization of one of the two hydroxymethyl groups in the intermediate 2,6-pyridinedimethanol.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a four-step sequence starting from 2,6-pyridinedicarboxylic acid. The pathway involves:

-

Reduction of 2,6-pyridinedicarboxylic acid to 2,6-pyridinedimethanol.

-

Selective mono-tosylation of 2,6-pyridinedimethanol to activate one of the hydroxyl groups.

-

Nucleophilic substitution of the tosyl group with an azide or cyanide anion.

-

Reduction of the resulting azide or nitrile to the target primary amine.

Below is a graphical representation of the overall synthetic workflow.

An In-depth Technical Guide to Structural Analogs of (6-(Aminomethyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of (6-(Aminomethyl)pyridin-2-yl)methanol, a versatile pyridine scaffold. This document details the synthesis, biological activities, and experimental protocols for key analogs, with a focus on their potential applications in drug discovery and development. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Core Compound: this compound

This compound is a foundational building block in medicinal chemistry. Its structure, featuring a pyridine ring substituted with an aminomethyl and a methanol group, offers multiple points for chemical modification, allowing for the exploration of a wide range of biological activities.

Chemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 50501-31-0 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Boiling Point | 276.4 °C at 760 mmHg |

| Density | 1.186 g/cm³ |

| Flash Point | 120.9 °C |

Structural Analogs and Their Biological Activities

A variety of structural analogs of this compound have been synthesized and evaluated for their biological activities. These modifications primarily involve substitutions on the pyridine ring, and alterations of the aminomethyl and methanol moieties. This section explores key analogs and their associated biological targets and activities.

Analogs with Modifications at the 6-position

Modifications at the 6-position of the pyridine ring, particularly of the aminomethyl group, have yielded compounds with diverse pharmacological profiles.

Replacing the aminomethyl group with a simple amino group results in (6-Aminopyridin-2-yl)methanol. This analog serves as a scaffold for compounds with potential applications in treating neurological conditions.

N-methylation of the aminomethyl group gives (6-((Methylamino)methyl)pyridin-2-yl)methanol. This modification can influence the compound's basicity and ability to interact with biological targets.

Analogs with Modifications at other Ring Positions

Shifting the positions of the functional groups on the pyridine ring leads to isomers with distinct properties and biological activities.

This isomer of (6-Aminopyridin-2-yl)methanol is a versatile intermediate in the synthesis of more complex molecules, including kinase inhibitors. Derivatives of this compound have shown potential as anticancer agents by targeting signaling pathways such as the mTOR pathway. One such derivative, Torin2, is a potent and selective mTOR inhibitor with an EC₅₀ of 0.25 nM for inhibiting cellular mTOR activity.[3]

These positional isomers are also valuable building blocks in medicinal chemistry. Their unique substitution patterns can lead to differential interactions with biological targets.

Analogs with the aminomethyl group at the 4-position have been investigated as inhibitors of enzymes involved in fibrosis. For instance, (2-chloropyridin-4-yl)methanamine, a related analog, is a selective inhibitor of lysyl oxidase-like 2 (LOXL2) with an IC₅₀ of 126 nM.[4][5][6]

Analogs with Other Substitutions

Further modifications, such as the introduction of alkyl or halo groups, have been explored to modulate the physicochemical and pharmacological properties of the core scaffold.

This analog, where the methanol group is replaced by a methyl group, is a key intermediate in the synthesis of various biologically active compounds, including anti-inflammatory agents.

This compound, lacking the amino group, has been investigated for its antimicrobial properties and serves as a precursor for more complex molecules.[7]

The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of the molecule, making it an interesting candidate for drug development.

Pyridone Analogs with Anticancer Activity

A series of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have been synthesized and shown to possess anticancer activity. One of the most potent compounds in this series, 5o , exhibited significant cytotoxicity against various cancer cell lines, including glioblastoma.[8][9][10][11][12][13]

Quantitative Biological Data

The following table summarizes the available quantitative biological data for some of the discussed analogs.

| Compound/Analog Class | Target | Assay Type | Value | Reference |

| Torin2 (derivative of (6-Amino-3-pyridinyl)methanol) | mTOR | Cellular mTOR inhibition | EC₅₀ = 0.25 nM | [3] |

| (2-chloropyridin-4-yl)methanamine | LOXL2 | Enzyme inhibition | IC₅₀ = 126 nM | [4][5][6] |

| Pyridin-2-yl-methanol derivatives | TRPV3 | Antagonist activity | - | [14][15] |

| 6-amino-2-pyridone-3,5-dicarbonitrile 5o | Various cancer cell lines | Cytotoxicity | - | [8][9][10][11][12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of the discussed analogs.

Synthesis Protocols

A common method for the synthesis of 2-amino-6-methylpyridine involves the reaction of 2-bromo-6-methylpyridine with an ammonia solution in the presence of a copper catalyst.

-

To an oven-dried flask, add 2-bromo-6-methylpyridine (1.0 mmol), aqueous ammonia solution (28%, 1.5 mmol), cuprous iodide nanoparticles (0.02 mmol), a suitable ligand (e.g., 4a, 3.0 mmol), and acetonitrile (2 mL).

-

Stir the reaction mixture at room temperature for 12 hours under an argon atmosphere.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, extract the product with ether (3 x 5 mL).

-

Combine the organic layers, wash with saturated saline, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain 2-amino-6-methylpyridine.

-

In a round-bottom flask, mix an aldehyde (2 mmol), malononitrile (2 mmol), and betaine (0.2 mmol) and stir for 5 minutes under solvent-free conditions.

-

Add methanol (1 ml) to the reaction mixture and reflux for 10 minutes.

-

To the same flask, add an N-substituted 2-cyanoacetamide (2 mmol), guanidinium carbonate (0.2 mmol), and methanol (2 ml).

-

Reflux the reaction mixture for another 10 minutes.

-

Cool the reaction mixture in an ice bath.

-

Add ethyl acetate (10 ml) and transfer the mixture to a separating funnel containing 10 ml of water with 1 g of sodium chloride.

-

Shake the separating funnel for 5-7 minutes and separate the ethyl acetate layer.

-

Evaporate the ethyl acetate under vacuum.

-

Recrystallize the product from methanol or ethanol.

Biological Assay Protocols

This assay measures the ability of a compound to inhibit the kinase activity of the mTORC1 complex.[14][18]

Materials:

-

HEK293E cells

-

Plasmids for expressing HA-Raptor and myc-mTOR

-

GST-4E-BP1 (substrate)

-

Rheb-GTP (activator)

-

mTOR lysis buffer, wash buffers, and kinase assay buffer

-

[γ-³²P]ATP

-

P81 ion exchange chromatography paper

Procedure:

-

Isolate mTORC1 from HEK293E cells by immunoprecipitation using anti-HA antibodies.

-

Prepare the kinase reaction mixture containing the immunoprecipitated mTORC1, the test compound at various concentrations, and Rheb-GTP in mTOR kinase assay buffer.

-

Initiate the reaction by adding a mixture of cold ATP, [γ-³²P]ATP, and the GST-4E-BP1 substrate.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction and spot aliquots onto P81 ion exchange chromatography paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a phosphoimager to determine the extent of substrate phosphorylation and calculate the inhibitory activity of the compound.

This assay determines the inhibitory potential of compounds against the enzymatic activity of LOXL2.[5][17]

Materials:

-

Recombinant human LOXL2 (rhLOXL2)

-

1,5-diaminopentane (DAP) as substrate

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Assay buffer

Procedure:

-

Prepare a dilution series of the test compound.

-

In a 96-well plate, add the test compound, rhLOXL2, HRP, and Amplex Red reagent in the assay buffer.

-

Pre-incubate the mixture for a defined period (e.g., 30 minutes).

-

Initiate the reaction by adding the substrate (DAP).

-

Measure the fluorescence generated from the conversion of Amplex Red to resorufin in a fluorescence plate reader over time.

-

Calculate the rate of reaction and determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

This cell-based assay is used to identify antagonists of the TRPV3 ion channel.[6][19][20][21]

Materials:

-

HEK293 cells stably expressing human TRPV3 (hTRPV3)

-

Fluo-4 AM calcium indicator dye

-

A TRPV3 agonist (e.g., 2-APB or carvacrol)

-

Assay buffer

Procedure:

-

Plate the hTRPV3-expressing HEK293 cells in a 96-well plate and allow them to attach overnight.

-

Load the cells with Fluo-4 AM dye.

-

Wash the cells to remove excess dye.

-

Add the test compounds at various concentrations to the wells and incubate.

-

Add the TRPV3 agonist to activate the channel.

-

Measure the intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.

-

A decrease in the agonist-induced fluorescence signal in the presence of the test compound indicates antagonistic activity. Calculate the IC₅₀ value from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound analogs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]

- 5. Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological profiling of the TRPV3 channel in recombinant and native assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 8. benchchem.com [benchchem.com]

- 9. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 10. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 11. GraphViz Examples and Tutorial [graphs.grevian.org]

- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 13. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

- 16. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 17. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Identification of Transient Receptor Potential Vanilloid 3 Antagonists from Achillea alpina L. and Separation by Liquid-Liquid-Refining Extraction and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (6-(Aminomethyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

(6-(Aminomethyl)pyridin-2-yl)methanol is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery.

IUPAC Name: [6-(Aminomethyl)pyridin-2-yl]methanol[1]

Synonyms:

-

6-(Aminomethyl)-2-pyridinemethanol

-

2-(Aminomethyl)-6-(hydroxymethyl)pyridine

-

6-Hydroxymethyl-pyridine-2-methanamine

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for understanding its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 50501-31-0 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1][2] |

| Molecular Weight | 138.17 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 77-81 °C | N/A |

| Boiling Point | 276.4 °C at 760 mmHg | N/A |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a general synthetic approach can be inferred from the synthesis of related pyridine derivatives. A plausible synthetic workflow is outlined below.

Logical Synthesis Workflow

The synthesis of this compound can be logically approached from a commercially available starting material such as 6-methyl-2-pyridinemethanol. The key transformation involves the functionalization of the methyl group to an aminomethyl group.

Caption: A logical workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common organic synthesis techniques for similar compounds. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

-

Bromination: To a solution of 6-methyl-2-pyridinemethanol in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, filter the succinimide byproduct and concentrate the filtrate to obtain the crude (6-(bromomethyl)pyridin-2-yl)methanol.

-

Azide Formation: Dissolve the crude brominated intermediate in a polar aprotic solvent like DMF and add sodium azide. Heat the reaction mixture to facilitate the nucleophilic substitution. Monitor the reaction by TLC.

-

Reduction to Amine: Once the azide formation is complete, the crude (6-(azidomethyl)pyridin-2-yl)methanol can be reduced to the corresponding amine. A common method is the use of a reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent or catalytic hydrogenation (e.g., H₂, Pd/C).

-

Work-up and Purification: After the reaction is complete, quench the reaction carefully (e.g., by sequential addition of water and base for LAH reductions). Extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.

Biological Activity and Potential Applications

The biological activity of this compound is not yet well-characterized in publicly available literature. However, the pyridine scaffold is a common motif in many biologically active compounds, suggesting potential for this molecule in drug discovery.

Potential as an Enzyme Inhibitor

Derivatives of pyridine are known to inhibit various enzymes. For instance, certain pyridine derivatives have been investigated as inhibitors of cholinesterases and hydrogen sulfide-synthesizing enzymes.[3][4] The structural features of this compound, including the aminomethyl and hydroxymethyl groups, provide potential hydrogen bonding and ionic interaction sites within an enzyme's active site.

General Workflow for Biological Evaluation

The following diagram illustrates a general workflow for the initial biological evaluation of a novel compound like this compound.

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Example Experimental Protocol: Enzymatic Inhibition Assay (General)

The following is a general protocol for determining the inhibitory activity of a compound against a specific enzyme, which could be adapted for this compound.

-

Reagents and Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Assay buffer (pH and composition optimized for the enzyme)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Detection reagent (e.g., a chromogenic or fluorogenic substrate product)

-

Microplate reader

-

-

Assay Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a microplate, add the enzyme solution to each well.

-

Add the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period at a specific temperature.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

Conclusion

This compound is a pyridine derivative with potential for further investigation in the field of drug discovery. While specific biological data and detailed synthetic protocols are not widely published, its structural features suggest it could be a valuable building block for the development of novel therapeutic agents. The information and generalized protocols provided in this guide offer a starting point for researchers interested in exploring the chemical and biological properties of this compound. Further research is warranted to fully elucidate its synthetic accessibility and pharmacological profile.

References

(6-(Aminomethyl)pyridin-2-yl)methanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of (6-(Aminomethyl)pyridin-2-yl)methanol, a key building block in medicinal chemistry and materials science.

Core Molecular Data

This compound, with the CAS Number 50501-31-0, is a substituted pyridine derivative.[1][2][3] Its chemical structure features both an aminomethyl and a methanol group attached to the pyridine ring, making it a valuable bifunctional molecule for further chemical modifications.

| Identifier | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O | [1][2][3] |

| Molecular Weight | 138.17 g/mol | [1][2][3] |

| CAS Number | 50501-31-0 | [1][2][3] |

| Synonyms | 6-(Aminomethyl)-2-pyridinemethanol, 2-(Aminomethyl)-6-(hydroxymethyl)pyridine, 6-Hydroxymethyl-pyridine-2-methanamine | [1][3] |

Experimental Protocols

A common application of this compound is as a ligand in the synthesis of coordination complexes. Below is a representative experimental protocol for the synthesis of a Schiff base ligand derived from this compound and its subsequent complexation with a metal salt.

Synthesis of a Schiff Base Ligand and its Metal Complex

-

Ligand Synthesis:

-

Dissolve this compound (1 mmol) in methanol (20 mL).

-

To this solution, add a methanolic solution of salicylaldehyde (1 mmol in 10 mL).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4 hours.

-

Allow the solution to cool to room temperature, during which a yellow precipitate of the Schiff base ligand will form.

-

Filter the precipitate, wash with cold methanol, and dry in a vacuum desiccator.

-

-

Metal Complexation:

-

Suspend the synthesized Schiff base ligand (1 mmol) in methanol (15 mL).

-

Add a methanolic solution of the metal salt (e.g., copper(II) acetate monohydrate, 0.5 mmol in 10 mL) dropwise to the ligand suspension with constant stirring.

-

Reflux the resulting mixture for 2 hours.

-

A colored precipitate of the metal complex will form.

-

Filter the complex, wash with methanol, and dry under vacuum.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a metal complex using this compound as a precursor.

This guide provides foundational information for researchers working with this compound. The provided experimental protocol is a representative example and may require optimization based on the specific reactants and desired final product.

References

(6-(Aminomethyl)pyridin-2-yl)methanol: A Technical Guide for Researchers

Introduction: (6-(Aminomethyl)pyridin-2-yl)methanol is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring both a primary amine and a primary alcohol, allows for versatile chemical modifications and the synthesis of a wide range of more complex molecules. Pyridine-containing compounds are integral to numerous pharmaceuticals due to their ability to form hydrogen bonds, their water solubility, and their capacity to act as bioisosteres for other chemical moieties. This technical guide provides an in-depth overview of this compound, including its commercial suppliers, physicochemical properties, a representative synthetic approach, and its potential applications in targeting biological pathways.

Commercial Suppliers and Physicochemical Properties

For researchers and drug development professionals, sourcing high-quality starting materials is paramount. This compound is available from a variety of commercial suppliers, with purity specifications suitable for research and development purposes.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| American Elements | High and ultra-high purity forms (e.g., 99%, 99.9%) available | 50501-31-0 | C₇H₁₀N₂O | 138.17 |

| Synblock | ≥ 98% | 50501-31-0 | C₇H₁₀N₂O | 138.17 |

| ChemUniverse | 95% | 79651-64-2 (for (6-aminopyridin-2-yl)methanol) | C₆H₈N₂O | 124.14 |

| ChemScene | ≥ 98% | 82236-58-6 (for (4-(Aminomethyl)pyridin-2-yl)methanol) | C₇H₁₀N₂O | 138.17 |

| Santa Cruz Biotechnology, Inc. | Not specified | 50501-31-0 | C₇H₁₀N₂O | 138.17 |

| Dayang Chem (Hangzhou) Co.,Ltd. | Not specified | 50501-31-0 | C₇H₁₀N₂O | 138.17 |

| Hefei Hirisun Pharmatech Co., Ltd. | Not specified | 50501-31-0 | C₇H₁₀N₂O | 138.17 |

| Angene International Limited | Not specified | 50501-31-0 | C₇H₁₀N₂O | 138.17 |

Physicochemical Data Summary

| Property | Value |

| CAS Number | 50501-31-0 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Boiling Point | 276.4 °C at 760 mmHg |

| Density | 1.186 g/cm³ |

Synthesis and Experimental Protocols

Representative Synthetic Scheme

Caption: Representative synthesis of this compound.

General Experimental Protocol (Hypothetical)

This protocol is a generalized representation based on standard organic chemistry transformations and should be optimized for specific laboratory conditions.

Step 1: Oxidation of 2,6-Lutidine to 6-Methyl-2-pyridinemethanol

-

2,6-Lutidine is selectively oxidized at one of the methyl groups. This can be achieved using various oxidizing agents, such as selenium dioxide or by microbiological oxidation. The reaction conditions need to be carefully controlled to favor mono-oxidation.

Step 2: Bromination of 6-Methyl-2-pyridinemethanol

-

The remaining methyl group of 6-Methyl-2-pyridinemethanol is subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent like carbon tetrachloride.

Step 3: Azidation of 6-(Bromomethyl)-2-pyridinemethanol

-

The resulting 6-(bromomethyl)-2-pyridinemethanol is then reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to yield 6-(azidomethyl)-2-pyridinemethanol.

Step 4: Reduction of 6-(Azidomethyl)-2-pyridinemethanol

-

Finally, the azide group is reduced to a primary amine. This can be accomplished through various methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or by using reducing agents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine followed by hydrolysis (Staudinger reduction).

Application in Drug Discovery: Targeting Signaling Pathways

Substituted pyridinemethanol derivatives are recognized as important scaffolds in the development of novel therapeutic agents. Their ability to interact with biological targets makes them attractive for drug discovery programs. For instance, a structurally related compound, a 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivative, has been identified as a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases.

LOXL2 Signaling Pathway and Inhibition

LOXL2 plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM). Overactivity of LOXL2 is associated with the progression of fibrosis in various organs. Small molecule inhibitors targeting LOXL2 can prevent this pathological cross-linking.

Caption: Inhibition of the LOXL2 pathway by a substituted (aminomethyl)pyridine.

Experimental Workflow for Inhibitor Screening

A typical workflow to identify and characterize inhibitors of a target enzyme like LOXL2 using a building block such as this compound would involve several key stages.

Caption: A typical drug discovery workflow utilizing the core scaffold.

Conclusion

This compound is a versatile and commercially available chemical building block with significant potential in the field of drug discovery and medicinal chemistry. Its dual functionality allows for the creation of diverse chemical libraries, which can be screened for activity against various biological targets. The example of LOXL2 inhibition highlights the utility of the (aminomethyl)pyridine scaffold in developing novel therapeutics for diseases with high unmet medical needs. This guide provides a foundational resource for researchers looking to incorporate this valuable compound into their research and development programs.

Spectroscopic Analysis of (6-(Aminomethyl)pyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound (6-(Aminomethyl)pyridin-2-yl)methanol (CAS No. 50501-31-0).[1][2][3][4] Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. It also includes comprehensive, standardized experimental protocols for obtaining such data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 6-(Aminomethyl)-2-pyridinemethanol, 6-Hydroxymethyl-pyridine-2-methanamine, 2-(Aminomethyl)-6-(hydroxymethyl)pyridine[2][3]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

| Protons | Predicted Chemical Shift (δ) | Multiplicity | Integration |

| Pyridine H (3, 5 positions) | ~ 7.2 - 7.4 | Doublet | 2H |

| Pyridine H (4 position) | ~ 7.6 - 7.8 | Triplet | 1H |

| -CH₂OH (methanol) | ~ 4.6 | Singlet | 2H |

| -CH₂NH₂ (aminomethyl) | ~ 3.9 | Singlet | 2H |

| -OH | ~ 5.0 (variable) | Broad Singlet | 1H |

| -NH₂ | ~ 2.0 (variable) | Broad Singlet | 2H |

Prediction Basis: The chemical shifts for the pyridine ring protons are estimated based on typical values for 2,6-disubstituted pyridines. The shifts for the aminomethyl and hydroxymethyl protons are based on standard values for these functional groups attached to an aromatic ring.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon Atom | Predicted Chemical Shift (δ) |

| Pyridine C (2, 6 positions) | ~ 158 - 162 |

| Pyridine C (4 position) | ~ 137 - 140 |

| Pyridine C (3, 5 positions) | ~ 118 - 122 |

| -CH₂OH (methanol) | ~ 64 |

| -CH₂NH₂ (aminomethyl) | ~ 46 |

Prediction Basis: The predicted chemical shifts are based on the known effects of amino and hydroxyl substituents on the carbon atoms of a pyridine ring.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C, C=N Stretch (pyridine ring) | 1400 - 1600 | Medium to Strong |

| C-O Stretch (primary alcohol) | 1000 - 1050 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

Prediction Basis: The predicted IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass-to-Charge Ratios (m/z)

| Ion | Predicted m/z | Description |

| [M]⁺ | 138.08 | Molecular Ion |

| [M+H]⁺ | 139.09 | Protonated Molecular Ion |

| 121.08 | Loss of NH₃ | |

| 107.07 | Loss of CH₂OH | |

| 93.06 | Loss of CH₂NH₂ |

Prediction Basis: The molecular ion peak corresponds to the molecular weight of the compound. The [M+H]⁺ peak is expected in soft ionization techniques like electrospray ionization (ESI). The fragment ions are predicted based on the likely cleavage of the aminomethyl and hydroxymethyl groups.

Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

Reference: TMS at 0.00 ppm or the deuterated solvent peaks.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters (FT-IR):

-

Spectrometer: Fourier-transform infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected before analyzing the sample.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

A small amount of formic acid or ammonium hydroxide can be added to promote protonation or deprotonation, respectively.

-

-

Instrument Parameters (LC-MS with ESI source):

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Ionization Mode: Positive ion mode to observe [M+H]⁺.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

-

Nebulizer Pressure: Optimized for stable spray.

-

Data Acquisition: Full scan mode. For fragmentation data, tandem MS (MS/MS) can be performed on the precursor ion of interest.

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

The Pivotal Role of Aminomethylpyridine Derivatives in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The aminomethylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. Its unique physicochemical properties allow for the synthesis of derivatives that can potently and selectively interact with a wide range of biological targets, including enzymes and receptors. This technical guide provides an in-depth analysis of the current applications of aminomethylpyridine derivatives in drug discovery, focusing on their roles in oncology, neurodegenerative diseases, and fibrotic disorders. It aims to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the intricate signaling pathways involved.

Enzyme Inhibition: A Major Avenue for Therapeutic Intervention

Aminomethylpyridine derivatives have proven to be particularly effective as enzyme inhibitors, a cornerstone of modern therapeutic strategies. Their structural features enable them to bind to the active or allosteric sites of various enzymes, thereby modulating their activity.

Inhibition of Amine Oxidases

Derivatives of 4-aminomethylpyridine are potent inhibitors of copper-containing amine oxidases (CAOs).[1] Certain alkoxy, alkylthio, and alkylamino substituted derivatives have shown IC50 values as low as 2.0 x 10⁻⁸ M.[1] These inhibitors are often substrate-like and can be reversible.[1] Notably, some derivatives exhibit high selectivity for specific amine oxidases like benzylamine oxidase over others such as diamine oxidase and lysyl oxidase.[1]

A significant application in this area is the inhibition of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in the progression of fibrotic diseases. Dysregulation of LOXL2, which catalyzes the cross-linking of collagen and elastin, leads to tissue fibrosis.[2] A 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivative, PAT-1251, has been identified as a potent, irreversible inhibitor of LOXL2 and has advanced into Phase 1 clinical trials, representing a first-in-class small-molecule LOXL2 inhibitor.[2]

Table 1: Inhibitory Activity of Aminomethylpyridine Derivatives against Amine Oxidases

| Compound Class | Target Enzyme | IC50 (M) | Selectivity | Reference |

| 4-Aminomethylpyridine Derivatives (alkoxy, alkylthio, alkylamino substituted) | Copper Amine Oxidases (CAOs) | As low as 2.0 x 10⁻⁸ | Selective for benzylamine oxidase and semicarbazide-sensitive amine oxidase over diamine oxidase and lysyl oxidase. | [1] |

| 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives (e.g., PAT-1251) | Lysyl Oxidase-Like 2 (LOXL2) | Potent (specific value not stated in abstract) | Highly selective over LOX and other amine oxidases. | [2] |

Targeting Phosphatases in Oncology

The protein tyrosine phosphatase SHP2 is a key signaling node in multiple oncogenic pathways, including RAS-ERK, PI3K-AKT, and JAK-STAT.[3] It also plays a role in the programmed cell death pathway (PD-1/PD-L1).[3] Novel pyridine derivatives have been designed as selective SHP2 inhibitors. One such compound, (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol (11a), demonstrated a potent in vitro IC50 value of 1.36 μM.[3] These compounds have been shown to effectively inhibit the proliferation of cancer cells.[3]

Table 2: Inhibitory Activity of Pyridine Derivatives against SHP2

| Compound | Target | IC50 (μM) | Biological Effect | Reference |

| (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol (11a) | SHP2 | 1.36 | Inhibits proliferation of Ba/F3 cells. | [3] |

Applications in Cancer Therapy

Beyond specific enzyme inhibition, aminomethylpyridine derivatives have shown broad utility in oncology through various mechanisms of action.

DNA Intercalation and Apoptosis Induction

Chalcone derivatives of 3-aminomethyl pyridine have been synthesized and evaluated for their anticancer properties.[4][5] These compounds have demonstrated significant antimitotic activity against cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).[4] For instance, compound 11i exhibited an exceptionally potent IC50 of 0.0067 μM against the MCF-7 cell line.[4] The mechanism of action for some of these derivatives involves binding to DNA and inducing apoptosis in cancer cells.[4]

Overcoming Drug Resistance

A significant challenge in cancer chemotherapy is the development of drug resistance, often mediated by efflux pumps like P-glycoprotein (Pgp). Certain 3-aminomethyl derivatives of 4,11-dihydroxynaphtho[2,3-f]indole-5,10-dione have shown the ability to circumvent this resistance.[6] These compounds displayed equal cytotoxicity against parental K562 leukemia cells and their Pgp-positive subline, which is resistant to conventional drugs like adriamycin.[6]

Table 3: Cytotoxic Activity of Aminomethylpyridine Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | IC50 (μM) | Key Finding | Reference |

| 3-Aminomethyl pyridine chalcone derivative (11i) | MCF-7 (Breast Cancer) | 0.0067 ± 0.0002 | Excellent antiproliferative activity, induces apoptosis. | [4] |

| 3-Aminomethyl pyridine chalcone derivatives | A549 (Lung Cancer) | Not specified, but showed very good antimitotic activity. | DNA binding affinity. | [4] |

| 3-Aminomethyl derivatives of 4,11-dihydroxynaphtho[2,3-f]indole-5,10-dione | K562 (Leukemia) and Pgp-positive subline | Similar range of concentrations for both cell lines. | Circumvents P-glycoprotein-mediated drug resistance. | [6] |

Combating Neurodegenerative Diseases

Aminomethylpyridine derivatives are being actively investigated as potential therapeutic agents for neurodegenerative disorders, most notably Alzheimer's disease. Their multi-target potential is a key advantage in addressing the complex pathology of these conditions.

Inhibition of Amyloid-β Aggregation and Cholinesterase

A hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into neurotoxic plaques. A pyridine amine derivative, PAT, has been shown to inhibit both self- and metal-induced Aβ aggregation.[7] In addition to this activity, PAT can alleviate Aβ-induced paralysis and reduce the production of reactive oxygen species in transgenic C. elegans.[7] Furthermore, this compound improves memory and cognitive ability in APP/PS1 AD model mice.[7]

Many pyridine derivatives have also been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[8][9] Reduced acetylcholine levels are associated with the cognitive decline seen in Alzheimer's disease. One carbamate derivative of pyridine (compound 8) was found to be a potent inhibitor of human AChE with an IC50 of 0.153 μM.[8] Some of these compounds exhibit a dual mechanism of action, inhibiting both cholinesterases and Aβ aggregation.[8]

Table 4: Activity of Aminomethylpyridine Derivatives in Alzheimer's Disease Models

| Compound Class/Name | Target/Activity | IC50 (μM) | Model System | Reference |

| PAT (3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide) | Inhibition of Aβ aggregation, AChE inhibition, neuroprotection. | Not specified | C. elegans, APP/PS1 AD model mice | [7] |

| Pyridine carbamate derivative (8) | Human Acetylcholinesterase (hAChE) | 0.153 ± 0.016 | In vitro enzyme assay | [8] |

| Pyridine carbamate derivative (11) | Human Butyrylcholinesterase (hBChE) | 0.828 ± 0.067 | In vitro enzyme assay | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are representative protocols for key experiments cited in the literature.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the IC50 of an inhibitor against a target enzyme.

-

Reagents and Materials:

-

Purified target enzyme (e.g., LOXL2, SHP2, AChE).

-

Substrate specific to the enzyme.

-

Assay buffer (optimized for pH and ionic strength for the specific enzyme).

-

Aminomethylpyridine derivative (inhibitor) dissolved in a suitable solvent (e.g., DMSO).

-

Detection reagent (e.g., a chromogenic or fluorogenic substrate product).

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

Prepare a serial dilution of the aminomethylpyridine derivative in the assay buffer.

-

In a 96-well plate, add a fixed amount of the target enzyme to each well.

-

Add the serially diluted inhibitor to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Allow the reaction to proceed for a set period.

-

Stop the reaction (if necessary) and add the detection reagent.

-

Measure the signal (absorbance or fluorescence) using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Amyloid-β Aggregation Inhibition Assay (Thioflavin T-based)

This assay is commonly used to screen for inhibitors of Aβ fibril formation.

-

Reagents and Materials:

-

Synthetic Aβ peptide (e.g., Aβ42).

-

Hexafluoroisopropanol (HFIP) for peptide solubilization.

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Thioflavin T (ThT) stock solution.

-

Aminomethylpyridine derivative (inhibitor).

-

96-well black microplate with a clear bottom.

-

Fluorometric microplate reader.

-

-

Procedure:

-

Solubilize the Aβ peptide in HFIP and then evaporate the solvent to create a peptide film. Resuspend the peptide in the assay buffer to the desired concentration.

-

Prepare serial dilutions of the aminomethylpyridine derivative.

-

In the 96-well plate, mix the Aβ peptide solution with the different concentrations of the inhibitor. Include a control with no inhibitor.

-

Incubate the plate at 37°C with gentle shaking to promote aggregation.

-

At various time points, add ThT solution to each well.

-

Measure the fluorescence intensity using a microplate reader (excitation ~440 nm, emission ~485 nm).

-

An increase in ThT fluorescence indicates Aβ fibril formation.

-

Compare the fluorescence intensity in the presence of the inhibitor to the control to determine the percentage of inhibition of aggregation.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which aminomethylpyridine derivatives are involved can aid in understanding their mechanism of action and the rationale for their development.

References

- 1. Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Aminomethyl derivatives of 4,11-dihydroxynaphtho[2,3-f]indole-5,10-dione for circumvention of anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

The Aminomethyl Group on a Pyridine Ring: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The aminomethylpyridine scaffold is a cornerstone in medicinal chemistry and synthetic organic chemistry. As a bioisostere of both benzylamine and phenethylamine, this structural motif is prevalent in a wide array of biologically active compounds and serves as a versatile synthetic intermediate. The interplay between the basic aminomethyl group and the electron-deficient, aromatic pyridine ring imparts unique reactivity to this system. Understanding the electronic effects, basicity, and common transformations of the aminomethyl group at different positions on the pyridine ring is crucial for the design of novel therapeutics and the development of efficient synthetic methodologies.

This technical guide provides an in-depth analysis of the reactivity of the aminomethyl group attached to a pyridine ring, offering detailed experimental protocols, quantitative data, and visual diagrams to illustrate key concepts for professionals in drug development and chemical research.

Electronic Effects and Comparative Basicity

The reactivity of the aminomethyl group is significantly influenced by the position of its attachment to the pyridine ring (positions 2, 3, or 4). The nitrogen atom of the pyridine ring exerts a strong electron-withdrawing inductive effect (-I) on all positions. However, its ability to participate in resonance (mesomeric effect, -M) differs depending on the substituent's location, which in turn modulates the basicity of the exocyclic aminomethyl nitrogen.

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base. The insulating methylene (-CH2-) spacer between the pyridine ring and the amino group mitigates the ring's electron-withdrawing effects compared to a directly attached amino group (aminopyridine). Nevertheless, the position of the aminomethyl group still has a discernible impact on the basicity of the exocyclic amine.

dot

Methodological & Application

Application Notes and Protocols for the Synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of (6-(aminomethyl)pyridin-2-yl)methanol and its derivatives. This class of compounds holds significant promise in medicinal chemistry, with demonstrated activity as enzyme inhibitors relevant to various diseases. The following sections detail synthetic strategies, experimental protocols, and potential applications, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research and development setting.

Synthetic Strategies

The synthesis of this compound can be efficiently achieved through a multi-step process commencing from readily available starting materials such as 2,6-lutidine. The general synthetic approach involves the initial formation of 2,6-pyridinedimethanol, followed by selective functionalization of one of the hydroxyl groups to introduce the aminomethyl moiety.

A plausible and commonly employed synthetic pathway is outlined below:

-

Oxidation of 2,6-Lutidine: The synthesis typically begins with the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄).

-

Reduction of 2,6-Pyridinedicarboxylic Acid: The resulting dicarboxylic acid is then reduced to 2,6-pyridinedimethanol. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) in the presence of a co-reagent like iodine or aluminum trichloride being an effective option.

-

Selective Mono-functionalization of 2,6-Pyridinedimethanol: To selectively introduce the amino group at the 6-position, one of the two equivalent hydroxyl groups of 2,6-pyridinedimethanol must be selectively activated. This can be achieved through methods like mono-tosylation, which preferentially reacts with one hydroxyl group, leaving the other available for subsequent modification.

-

Conversion to the Aminomethyl Group: The activated hydroxyl group (e.g., as a tosylate) can then be converted to the aminomethyl group. A common strategy involves a two-step sequence:

-

Azide Formation: Nucleophilic substitution with sodium azide (NaN₃) to form the corresponding azidomethyl intermediate.

-

Reduction of the Azide: Reduction of the azide to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

-

This synthetic route is illustrated in the following workflow diagram:

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 2,6-Pyridinedicarboxylic Acid from 2,6-Lutidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,6-lutidine (e.g., 0.2 mol) and water (e.g., 150 mL).

-

Oxidation: Heat the mixture to 80°C with stirring. Add potassium permanganate (e.g., 0.8 mol) portion-wise, maintaining the temperature between 75-80°C. The addition should be controlled to manage the exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture at this temperature for approximately 35-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Adjust the pH of the reaction solution to approximately 3 using 2M hydrochloric acid.

-

Isolation: Cool the solution to 20-25°C to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry to afford 2,6-pyridinedicarboxylic acid.

Protocol 2: Synthesis of 2,6-Pyridinedimethanol from 2,6-Pyridinedicarboxylic Acid

-

Reaction Setup: To a solution of 2,6-pyridinedicarboxylic acid (e.g., 0.05 mol) in anhydrous tetrahydrofuran (THF) (e.g., 200 mL) in a three-necked flask under an inert atmosphere, add sodium borohydride (e.g., 0.2 mol) portion-wise at room temperature with stirring.

-

Reaction Progression: After the addition is complete, stir the mixture for 30 minutes until gas evolution ceases.

-

Iodine Addition: Prepare a solution of iodine (e.g., 0.05 mol) in anhydrous THF (e.g., 80 mL) and add it dropwise to the reaction mixture under ice-bath cooling.

-

Reflux: After the addition, remove the ice bath and heat the reaction mixture to reflux for 1 hour.

-

Work-up: Cool the reaction mixture and adjust the pH to neutral with 3M hydrochloric acid. Remove the solid by filtration.

-

Extraction and Isolation: Concentrate the filtrate under reduced pressure. Extract the residue with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,6-pyridinedimethanol as a white solid.

Protocol 3: Selective Monotosylation of 2,6-Pyridinedimethanol

Note: This protocol is a general procedure for selective monotosylation of diols and may require optimization for this specific substrate.

-

Reaction Setup: Dissolve 2,6-pyridinedimethanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0°C.

-

Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1 equivalent) in the same solvent. The slow addition is crucial for achieving mono-substitution. A non-nucleophilic base like triethylamine or pyridine can be used to scavenge the HCl byproduct.

-

Reaction Monitoring: Monitor the reaction progress by TLC to observe the formation of the mono-tosylated product and minimize the formation of the di-tosylated byproduct.

-

Work-up and Purification: Once the desired conversion is achieved, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to isolate the mono-tosylated derivative.

Protocol 4: Synthesis of this compound

-

Azide Formation: Dissolve the mono-tosylated intermediate (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF). Add sodium azide (NaN₃) (1.5-2 equivalents) and heat the mixture (e.g., to 60-80°C). Monitor the reaction by TLC until the starting material is consumed.

-

Work-up for Azide: After completion, cool the reaction, pour it into water, and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude azidomethyl intermediate.

-

Reduction to Amine: Dissolve the crude azidomethyl intermediate in a suitable solvent like THF. Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents) at 0°C. Allow the reaction to warm to room temperature and stir until the azide is fully reduced (monitor by TLC or IR spectroscopy).

-

Quenching and Isolation: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or crystallization.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. Note that yields can vary depending on the reaction scale and specific conditions.

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1. Oxidation | 2,6-Lutidine | 2,6-Pyridinedicarboxylic Acid | KMnO₄ | 78-80 |

| 2. Reduction | 2,6-Pyridinedicarboxylic Acid | 2,6-Pyridinedimethanol | NaBH₄/I₂ | 82 |

| 3. Selective Monotosylation | 2,6-Pyridinedimethanol | (6-(Tosyloxymethyl)pyridin-2-yl)methanol | TsCl, Base | 50-70 |

| 4a. Azide Formation | (6-(Tosyloxymethyl)pyridin-2-yl)methanol | (6-(Azidomethyl)pyridin-2-yl)methanol | NaN₃ | >90 |

| 4b. Azide Reduction | (6-(Azidomethyl)pyridin-2-yl)methanol | This compound | LiAlH₄ | >85* |

*Yields are estimates based on similar transformations and may require optimization.

Applications in Drug Development

Derivatives of this compound have emerged as promising scaffolds in drug discovery. Notably, they have been investigated as inhibitors of several key enzymes implicated in disease pathogenesis.

Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

(Aminomethyl)pyridine derivatives have been identified as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2). LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] Upregulation of LOXL2 is associated with fibrotic diseases, making it an attractive therapeutic target. Inhibition of LOXL2 by these derivatives can disrupt the fibrotic process.

The signaling pathway below illustrates the role of LOXL2 in fibrosis and the point of intervention for this compound derivatives.

Other Potential Applications

The aminopyridine scaffold is a versatile pharmacophore found in numerous biologically active compounds.[2] Derivatives of this compound may also exhibit inhibitory activity against other enzymes, such as dipeptidyl peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes. Further screening and structure-activity relationship (SAR) studies are warranted to explore the full therapeutic potential of this class of compounds.

References

Application Notes and Protocols: Acylation of (6-(Aminomethyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the N-acylation of (6-(aminomethyl)pyridin-2-yl)methanol, a critical step in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The primary amino group of this compound can be selectively acylated using common acylating agents such as acyl chlorides or carboxylic acid anhydrides. This process yields N-acylated pyridinylmethanol derivatives, which are valuable intermediates in the development of novel therapeutic agents and functional materials.[1][2] Two primary methods are presented: acylation using an acyl chloride in the presence of a base, and a catalyst-free approach utilizing a carboxylic anhydride.

Introduction

N-acylation is a fundamental and widely utilized reaction in organic synthesis, crucial for the formation of amide bonds.[1][3] The amide functional group is a cornerstone in a vast array of biologically active molecules, including peptides, pharmaceuticals, and natural products.[1][2] The substrate, this compound, possesses both a primary amine and a primary alcohol. The higher nucleophilicity of the amine allows for selective N-acylation over O-acylation under controlled conditions. Derivatives of acylated aminomethylpyridines have been explored for their potential as enzyme inhibitors, demonstrating the importance of this structural motif in drug discovery.[4] This protocol outlines two reliable methods for the acylation of this specific substrate.

Chemical Reaction Scheme

Caption: General reaction for the acylation of this compound.

Experimental Protocols

Two effective methods for the N-acylation of this compound are detailed below. Method A employs an acyl chloride, which is generally more reactive, while Method B utilizes a carboxylic anhydride in a catalyst-free system.

Materials and Equipment

-

This compound

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

-

Carboxylic anhydride (e.g., Acetic anhydride)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography system (silica gel)

Method A: Acylation using Acyl Chloride

This protocol is adapted from a general procedure for the N-acylation of pyridine-containing substrates.[5] It is suitable for a wide range of acyl chlorides.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) and a non-nucleophilic base such as DIPEA or TEA (1.5 mmol) in anhydrous dichloromethane (10 mL).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Add the desired acyl chloride (1.1 - 1.3 mmol) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated compound.

Method B: Catalyst-Free Acylation using Carboxylic Anhydride

This environmentally friendly method avoids the use of a catalyst and often requires minimal purification.[6] It is particularly effective for acetylation using acetic anhydride.

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, place this compound (1.0 mmol).

-

Addition of Anhydride: Add the carboxylic anhydride (e.g., acetic anhydride, 1.2 mmol) to the flask.

-

Reaction: Stir the mixture at room temperature. The reaction is often rapid, with completion times ranging from a few minutes to an hour.[6] Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, dissolve the mixture in a suitable solvent like diethyl ether (5 mL).

-

Isolation: Allow the solution to stand at room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The resulting product is often of high purity. If necessary, further purification can be achieved by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the two protocols. Yields are generally high for these types of reactions, often exceeding 85-90%.[5][6]

| Parameter | Method A: Acyl Chloride | Method B: Carboxylic Anhydride |

| Substrate | This compound | This compound |

| Acylating Agent | Acyl Chloride (e.g., Acetyl chloride) | Carboxylic Anhydride (e.g., Acetic anhydride) |

| Stoichiometry (Acylating Agent) | 1.1 - 1.3 equivalents | 1.2 equivalents |

| Base | DIPEA or Triethylamine (1.5 eq.) | None |

| Solvent | Anhydrous Dichloromethane (DCM) | Solvent-free or Diethyl Ether for work-up |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 2 - 4 hours | 5 - 60 minutes |

| Typical Yield | >85% | >90% |

Workflow Diagram

Caption: Experimental workflow for the acylation of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Acyl chlorides and anhydrides are corrosive and moisture-sensitive. Handle with care.

-

Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

-

Bases like DIPEA and TEA are corrosive and should be handled with caution.